Cas no 2092061-22-6 (5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide)

5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide 化学的及び物理的性質
名前と識別子
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- 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide
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- インチ: 1S/C10H7BrFN.BrH/c11-5-9-8-3-4-13-6-7(8)1-2-10(9)12;/h1-4,6H,5H2;1H
- InChIKey: MRZNDHPIDKRDPO-UHFFFAOYSA-N
- SMILES: BrCC1=C(C=CC2C=NC=CC1=2)F.Br
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 176
- トポロジー分子極性表面積: 12.9
5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B013763-100mg |
5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide |
2092061-22-6 | 100mg |
$ 815.00 | 2022-06-07 | ||
TRC | B013763-50mg |
5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide |
2092061-22-6 | 50mg |
$ 490.00 | 2022-06-07 |
5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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10. Back matter
5-(Bromomethyl)-6-fluoroisoquinoline hydrobromideに関する追加情報
Introduction to 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide (CAS No. 2092061-22-6)
5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide (CAS No. 2092061-22-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound belongs to the isoquinoline family, a class of heterocyclic aromatic organic compounds that are widely recognized for their biological activity and potential therapeutic applications. The presence of both bromomethyl and fluoro substituents in its molecular structure endows it with unique chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The bromomethyl group (–CH₂Br) is a reactive functional group that facilitates nucleophilic substitution reactions, allowing for further functionalization of the molecule. This reactivity makes 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide a versatile building block in medicinal chemistry. On the other hand, the fluoro substituent (–F) introduces electronic and steric effects that can influence the compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. These features have made this compound particularly interesting for researchers exploring novel drug candidates.
In recent years, there has been a surge in research focused on developing new therapeutic agents targeting complex diseases such as cancer, inflammation, and neurological disorders. Isoquinoline derivatives have emerged as promising scaffolds due to their ability to interact with biological targets like enzymes and receptors. The specific combination of substituents in 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide positions it as a key intermediate in the synthesis of molecules designed to modulate these targets.
One of the most compelling aspects of this compound is its utility in generating libraries of diverse compounds for high-throughput screening (HTS). The bromomethyl group allows for easy attachment to other molecular fragments, enabling the rapid construction of large collections of analogs. These libraries can then be screened for biological activity, providing a systematic approach to identifying lead compounds for further development. The fluoroisoquinoline core itself has been shown to exhibit properties such as improved solubility and bioavailability, which are critical factors in drug design.
Recent studies have highlighted the potential of 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide in the development of kinase inhibitors, which are essential in treating cancers and inflammatory diseases. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with disease progression. By modifying the isoquinoline scaffold with bromomethyl and fluoro groups, researchers can fine-tune the interactions between the compound and kinase targets, leading to more selective and potent inhibitors.
The hydrobromide salt form of this compound enhances its solubility in aqueous media, which is advantageous for both in vitro assays and potential formulation into drug products. This improved solubility can contribute to better pharmacokinetic properties, including faster absorption and distribution throughout the body. Such characteristics are highly desirable in drug development pipelines.
Moreover, the synthetic accessibility of 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide has made it a popular choice among synthetic chemists. The availability of efficient synthetic routes allows researchers to produce this compound on scale, facilitating its use in both academic research and industrial applications. This accessibility is crucial for moving promising candidates from early-stage discovery into more advanced stages of drug development.
In conclusion, 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide (CAS No. 2092061-22-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its role as an intermediate in synthesizing biologically active molecules has positioned it at the forefront of drug discovery efforts targeting various diseases. As research continues to uncover new therapeutic applications for isoquinoline derivatives, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicine.
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